2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-

Catalog No.
S13254599
CAS No.
39582-26-8
M.F
C22H18N2O8S2
M. Wt
502.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-...

CAS Number

39582-26-8

Product Name

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-

IUPAC Name

1-amino-4-[3-(2-hydroxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonic acid

Molecular Formula

C22H18N2O8S2

Molecular Weight

502.5 g/mol

InChI

InChI=1S/C22H18N2O8S2/c23-20-17(34(30,31)32)11-16(24-12-4-3-5-13(10-12)33(28,29)9-8-25)18-19(20)22(27)15-7-2-1-6-14(15)21(18)26/h1-7,10-11,24-25H,8-9,23H2,(H,30,31,32)

InChI Key

BTPLLUBOBWCWLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCO)S(=O)(=O)O)N

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- is a complex organic compound belonging to the anthracene derivative class. It possesses a molecular formula of C28H22N3NaO7S2C_{28}H_{22}N_{3}NaO_{7}S_{2} and a molecular weight of approximately 599.61 g/mol. This compound is characterized by its sulfonic acid and amino functional groups, which contribute to its solubility and reactivity in various chemical environments. The presence of the anthracene core imparts unique photophysical properties, making it useful in diverse applications, particularly in dye chemistry and biological research.

, including:

  • Oxidation: This process can yield various oxidized derivatives of the anthracene structure.
  • Reduction: Reduction reactions can produce reduced forms of the anthracene derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typically used for reduction.
  • Substitution Conditions: Acidic or basic environments are often employed to facilitate substitution reactions with halogens, sulfonyl chlorides, and amines.

Major Products

The major products from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications in materials science and medicinal chemistry.

Research indicates that 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- exhibits potential biological activities. Preliminary studies suggest antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. The mechanism of action may involve interactions with specific proteins or enzymes, potentially inhibiting their activity due to the compound's functional groups.

Synthetic Routes

The synthesis typically involves multiple steps:

  • Sulfonation of Anthracene: This step introduces the sulfonic acid group to the anthracene core.
  • Nucleophilic Substitution: Amino and hydroxyethyl groups are introduced through nucleophilic substitution reactions.
  • Reaction Conditions: Strong acids or bases, elevated temperatures, and specific catalysts are utilized to achieve the desired product.

Example Synthesis Procedure

A common method includes the condensation of bromamine acid with aniline in an aqueous medium, utilizing strontium salt as a catalyst. Following this, salting out, filtration, drying, and grinding yield the final product.

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- has several applications:

  • Dye Chemistry: Primarily used in dyeing processes for textiles such as wool, silk, and nylon.
  • Biological Research: Investigated for potential therapeutic applications due to its biological activity.
  • Materials Science: Used as a precursor for synthesizing complex organic molecules.

Several compounds share structural similarities with 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-. Here are some notable examples:

Compound NameCAS NumberKey Features
Acid Blue 256408-78-2Widely used dye for textiles; similar anthracene structure but different substituents.
1-Amino-4-[3-(4-amino-2-sulfophenyl)amino]-9,10-dihydroanthracene36897-88-8Contains amino and sulfonic groups; used in dye applications.
Sodium 1-amino-4-(phenylamino)-9,10-dioxoanthraceneN/ASimilar core structure; used in various dyeing processes.

Uniqueness

The uniqueness of 2-Anthracenesulfonic acid lies in its specific combination of functional groups and structural features that enhance its solubility and reactivity compared to other similar compounds. Its potential biological activities also set it apart from many traditional dyes that lack such properties.

XLogP3

2.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

502.05045788 g/mol

Monoisotopic Mass

502.05045788 g/mol

Heavy Atom Count

34

General Manufacturing Information

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-: INACTIVE

Dates

Last modified: 08-10-2024

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